molecular formula C7H16N2 B8798938 (2R,5R)-1,2,5-Trimethylpiperazine

(2R,5R)-1,2,5-Trimethylpiperazine

Cat. No.: B8798938
M. Wt: 128.22 g/mol
InChI Key: CDHYSFKPWCVXHZ-RNFRBKRXSA-N
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Description

(2R,5R)-1,2,5-Trimethylpiperazine is a chiral piperazine derivative characterized by methyl substitutions at the 1-, 2-, and 5-positions of the six-membered piperazine ring. The compound exhibits a trans-diaxial configuration due to its (2R,5R) stereochemistry, which influences its physicochemical properties and biological interactions. These analogs share structural similarities but differ in stereochemical orientation, leading to variations in reactivity and applications.

The synthesis of such compounds typically involves alkylation or cyclization strategies. For example, palladium-catalyzed coupling reactions (e.g., Stille coupling) and hydrazine-mediated cyclizations are common methods for introducing substituents to the piperazine core .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2R,5R)-1,2,5-trimethylpiperazine

InChI

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

CDHYSFKPWCVXHZ-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1C)C

Canonical SMILES

CC1CNC(CN1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The table below compares (2R,5R)-1,2,5-Trimethylpiperazine with structurally related piperazine derivatives:

Compound Name Molecular Formula Stereochemistry Key Features Applications/Findings References
This compound C₇H₁₆N₂ (2R,5R) Three methyl groups; chiral diaxial configuration Limited data; inferred from analogs [8, 16]
(2R,5S)-1,2,5-Trimethylpiperazine C₇H₁₆N₂ (2R,5S) Trans-dimethyl configuration; hydrochloride salt available (CAS 1046788-71-9) Research reagent; pharmacological studies [16, 18]
2,3,5-Trimethylpiperazine C₇H₁₆N₂ Not specified Microbial metabolite; produced by Bacillus species Flavor compound in fermented products [6]
Piperazine-2,5-dione C₄H₆N₂O₂ Planar diketopiperazine Cyclic diamide; high thermal stability (m.p. >300°C) Precursor for conjugated systems [10]
1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine C₁₂H₁₆N₂O₂ Not specified Arylpiperazine substituent; synthesized via alkylation of dihydroxybenzene Pharmacological candidate [5]

Physicochemical Properties

  • Solubility: (2R,5S)-1,2,5-Trimethylpiperazine hydrochloride is soluble in polar solvents (e.g., methanol) but requires acidic conditions for stability .
  • Thermal stability : Piperazine-2,5-dione derivatives exhibit high melting points (>300°C), whereas alkylated analogs like 1,4-diacetylpiperazine-2,5-dione melt at 98–100°C .
  • Stereochemical effects : The (2R,5R) configuration may enhance rigidity compared to cis-isomers, influencing binding affinity in chiral environments .

Key Research Findings and Limitations

  • Stereochemical challenges : Synthesizing this compound requires precise chiral control, as seen in the synthesis of (2R,5S)-isomers via Stille coupling .
  • Stability issues : Hydrolysis of diketopiperazines under acidic conditions can lead to decomposition, limiting yield .
  • Biological correlations : Bacillus-derived trimethylpiperazines correlate significantly (p<0.05) with microbial activity in fermentation .

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